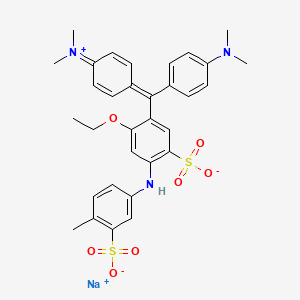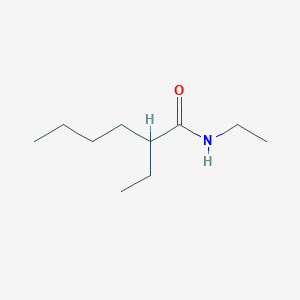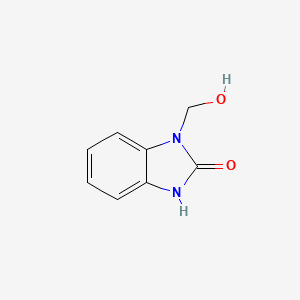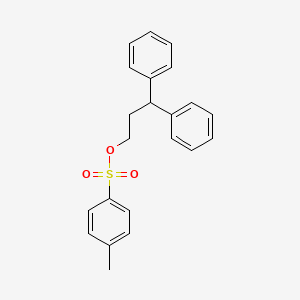![molecular formula C10H8Cl2N2O3 B11997603 2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride is an organic compound with the molecular formula C10H8Cl2N2O3 and a molecular weight of 275.093 g/mol . This compound is known for its unique structure, which includes a hydrazone group and two chlorine atoms attached to a malonoyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride typically involves the reaction of 2-methoxyphenylhydrazine with malonoyl dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methoxyphenylhydrazine and malonoyl dichloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a specific range to optimize the yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the malonoyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The hydrazone group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the hydrazone group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted malonoyl derivatives, while condensation reactions can produce hydrazones and hydrazides .
Scientific Research Applications
2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and hydrazides.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Malonyl Chloride: An acyl chloride derivative of malonic acid, used in organic synthesis.
2-[(2-Methoxyphenyl)hydrazono]malonamide: A related compound with similar structural features.
Uniqueness
2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride is unique due to its combination of a hydrazone group and two chlorine atoms attached to a malonoyl group. This structure imparts specific reactivity and properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H8Cl2N2O3 |
|---|---|
Molecular Weight |
275.08 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)hydrazinylidene]propanedioyl dichloride |
InChI |
InChI=1S/C10H8Cl2N2O3/c1-17-7-5-3-2-4-6(7)13-14-8(9(11)15)10(12)16/h2-5,13H,1H3 |
InChI Key |
QEYVIPLIXIISLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NN=C(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11997527.png)
![3-(4-bromophenyl)-N'-[(E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997531.png)

![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B11997542.png)
![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11997547.png)




![N'-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997590.png)


![methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11997622.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
